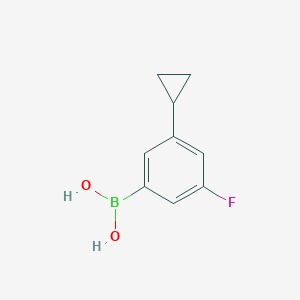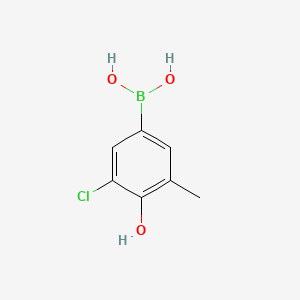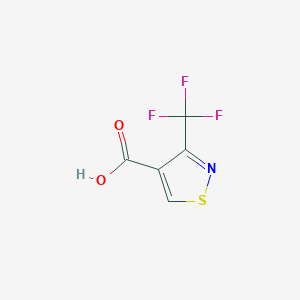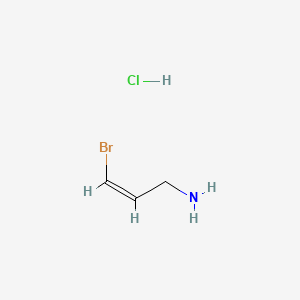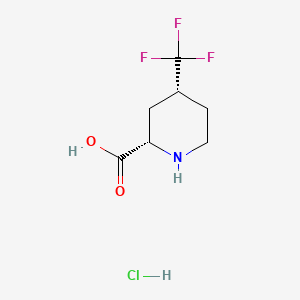![molecular formula C19H21N3O2S B13464337 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thia-diazatricyclo framework, and an ethylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor, which is then subjected to cyclization reactions to form the thia-diazatricyclo framework. Key reagents and conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds include other thia-diazatricyclo derivatives and dimethoxyphenyl-containing molecules. Examples include:
- N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine analogs with different substituents on the phenyl ring.
- Compounds with similar thia-diazatricyclo frameworks but different side chains.
Uniqueness
The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine lies in its specific combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C19H21N3O2S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C19H21N3O2S/c1-23-14-7-6-12(10-15(14)24-2)8-9-20-18-17-13-4-3-5-16(13)25-19(17)22-11-21-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,21,22) |
InChIキー |
FPYURXVPJJJBHB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C4=C(CCC4)SC3=NC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


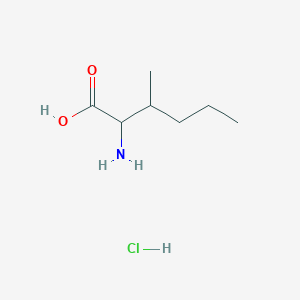
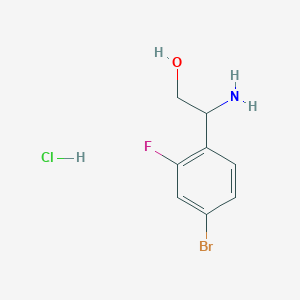
![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
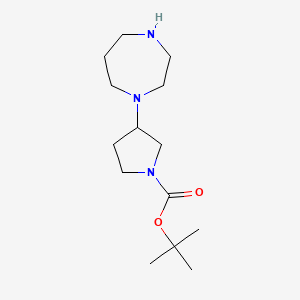
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
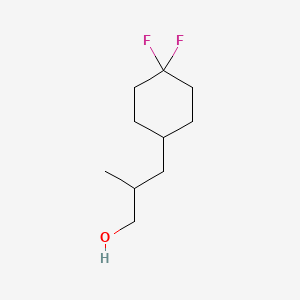
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
